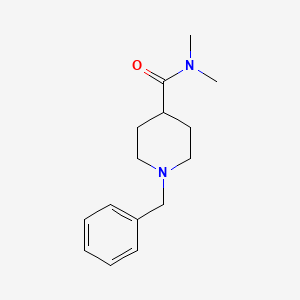
1-benzyl-N,N-dimethyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N,N-dimethyl-4-piperidinecarboxamide, also known as compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic compound that belongs to the class of piperidinecarboxamides and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release. By modulating the activity of the sigma-1 receptor, 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide may regulate these processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
1-benzyl-N,N-dimethyl-4-piperidinecarboxamide has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce drug-seeking behavior in rodents, suggesting its potential use in the treatment of addiction. In addition, the 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide has been studied for its potential use in the treatment of depression and anxiety disorders. However, further studies are needed to fully understand the biochemical and physiological effects of 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide in lab experiments is its potency and selectivity. The 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide has been found to exhibit potent pharmacological effects at low concentrations, making it a valuable tool for studying the sigma-1 receptor and its role in various cellular processes. However, one of the limitations of using 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide. One direction is to further investigate its potential use in the treatment of addiction, depression, and anxiety disorders. Another direction is to study its mechanism of action in more detail, particularly its interaction with the sigma-1 receptor. Additionally, future studies could focus on developing more potent and selective analogs of 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide for use in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide involves the reaction of N,N-dimethyl-4-piperidone with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide as a white solid with a melting point of 118-119°C. The purity of the 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide can be increased by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
1-benzyl-N,N-dimethyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. The 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide has also been investigated for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in rodents. In addition, 1-benzyl-N,N-dimethyl-4-piperidinecarboxamide has been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-benzyl-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)15(18)14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGWHKBOHKMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(2-pyridinylmethyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5225457.png)
![3-[1-(2-furoylamino)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5225460.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5225463.png)


![3-(3-chlorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5225490.png)
![5-amino-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B5225498.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B5225522.png)
![5-chloro-2-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5225543.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5225545.png)
![N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5225546.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5225553.png)